

Physical and chemical properties of Erigeroside

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Compound of Interest

Compound Name: *Erigeroside*

Cat. No.: *B150121*

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Erigeroside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeroside, a naturally occurring γ -pyrone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Extracted primarily from plants of the *Erigeron* genus, this compound has demonstrated promising antioxidant and neuroprotective properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Erigeroside**, detailed experimental protocols for evaluating its biological activities, and insights into its potential mechanisms of action, including its influence on key signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological processes and experimental workflows are visualized through detailed diagrams.

Physical and Chemical Properties

Erigeroside is a glycoside of pyromeconic acid. Its fundamental physical and chemical characteristics are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ O ₈	
Molecular Weight	274.225 g/mol	
Appearance	Powder	
Melting Point	195-196.5 °C	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	
CAS Number	59219-76-0	
InChI	InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1	
InChIKey	QCBPBADGYXFZSW-ZHVGPZTNSA-N	
Canonical SMILES	C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O	

Spectral Data

The structural elucidation of **Erigeroside** has been accomplished through various spectroscopic techniques.

Table 1: UV-Visible Spectroscopy Data

Solvent	λ_{max} (nm)
Methanol	212, 261

Table 2: Infrared (IR) Spectroscopy Data

Data for the aglycone moiety, pyromeconic acid, is provided as a reference.

Wavenumber (cm ⁻¹)	Assignment	Reference
3200	O-H stretching	
1645	C=O stretching	

Table 3: ¹H-NMR (Proton NMR) Spectral Data (in CD₃OD)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.32	br. s	-	2-H
8.11	dd	5.4, 1.0	6-H
6.53	br. d	5.4	5-H
4.74	d	6.6	1'-H
3.92	br. d	12.2	6'-Ha
3.67	dd	12.2, 6.3	6'-Hb
3.54	m	-	5'-H
3.45	m	-	2'- and 4'-H
3.31	m	-	3'-H

Table 4: ¹³C-NMR (Carbon NMR) Spectral Data (of the tetraacetate derivative in CDCl₃)

Chemical Shift (δ) ppm	Assignment
173.7	4-C
170.5, 170.1, 169.9, 169.4	OCOCH ₃
154.5	6-CH
148.7	3-C
144.8	2-CH
118.1	5-CH
98.9	1'-CH
72.4	3'-CH
72.1	5'-CH
70.1	2'-CH
68.2	4'-CH
61.5	6'-CH ₂
20.8, 20.7, 20.6 (x2)	OCOCH ₃

Table 5: Mass Spectrometry (MS) Data

Ionization Method	m/z	Assignment
FD-MS	275	[M+H] ⁺
FD-MS	112	[Aglycone] ⁺

Biological Activities and Experimental Protocols

Erigeroside has been primarily investigated for its antioxidant and neuroprotective effects. The following sections detail the methodologies commonly employed to assess these activities.

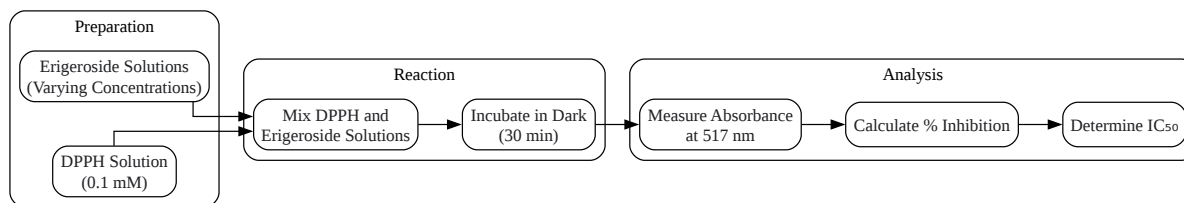
Antioxidant Activity

The antioxidant potential of **Erigeroside** is typically evaluated using in vitro assays that measure its ability to scavenge free radicals.

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Experimental Protocol:

- **Reagent Preparation:** Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.
- **Sample Preparation:** Prepare various concentrations of **Erigeroside** in the same solvent as the DPPH solution.
- **Reaction:** Mix a defined volume of the **Erigeroside** solution with a defined volume of the DPPH solution. A common ratio is 1:1 (v/v).
- **Incubation:** Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture.
- **IC₅₀ Determination:** The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.



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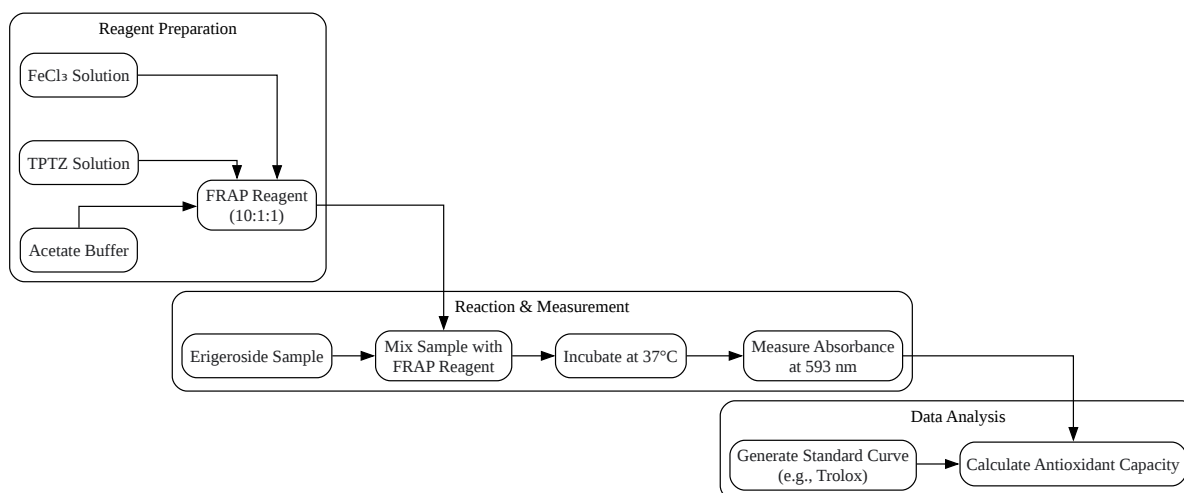
DPPH Radical Scavenging Assay Workflow

This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

Experimental Protocol:

- Reagent Preparation:
 - Acetate buffer (300 mM, pH 3.6).
 - 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
 - 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution.
 - Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl_3 solution in a 10:1:1 (v/v/v) ratio.
- Sample Preparation: Prepare various concentrations of **Erigeroside** in a suitable solvent.
- Reaction: Add a small volume of the **Erigeroside** solution to a larger volume of the pre-warmed (37 °C) FRAP reagent.
- Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).

- **Measurement:** Measure the absorbance of the resulting blue-colored solution at 593 nm.
- **Calculation:** The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.



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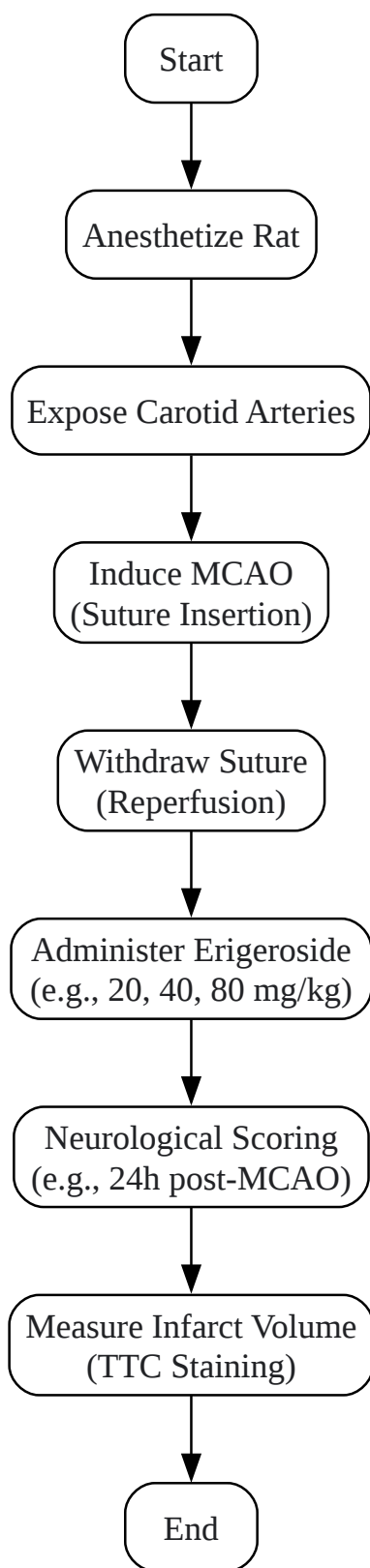
FRAP Assay Experimental Workflow

Neuroprotective Activity

The neuroprotective effects of **Erigeroside** are often studied in models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rodents.

Experimental Protocol: MCAO Model in Rats

- **Animal Model:** Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.
- **Anesthesia:** Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, chloral hydrate).
- **Surgical Procedure (Intraluminal Suture Method):**
 - Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal end of the ECA and the proximal end of the CCA.
 - Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
 - The duration of occlusion can vary (e.g., 90 minutes) to induce transient focal ischemia.
- **Reperfusion:** After the desired occlusion period, withdraw the suture to allow for reperfusion.
- **Drug Administration:** Administer **Erigeroside** at various doses (e.g., 20, 40, 80 mg/kg) via a specific route (e.g., intraperitoneal, intravenous) at a designated time point relative to the ischemic event (e.g., before or after reperfusion).
- **Neurological Deficit Scoring:** Assess neurological function at different time points post-MCAO (e.g., 24 hours) using a standardized scoring system (e.g., a 0-4 point scale, where 0 is no deficit and 4 is severe deficit).
- **Infarct Volume Measurement:** At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue). Quantify the infarct volume using image analysis software.



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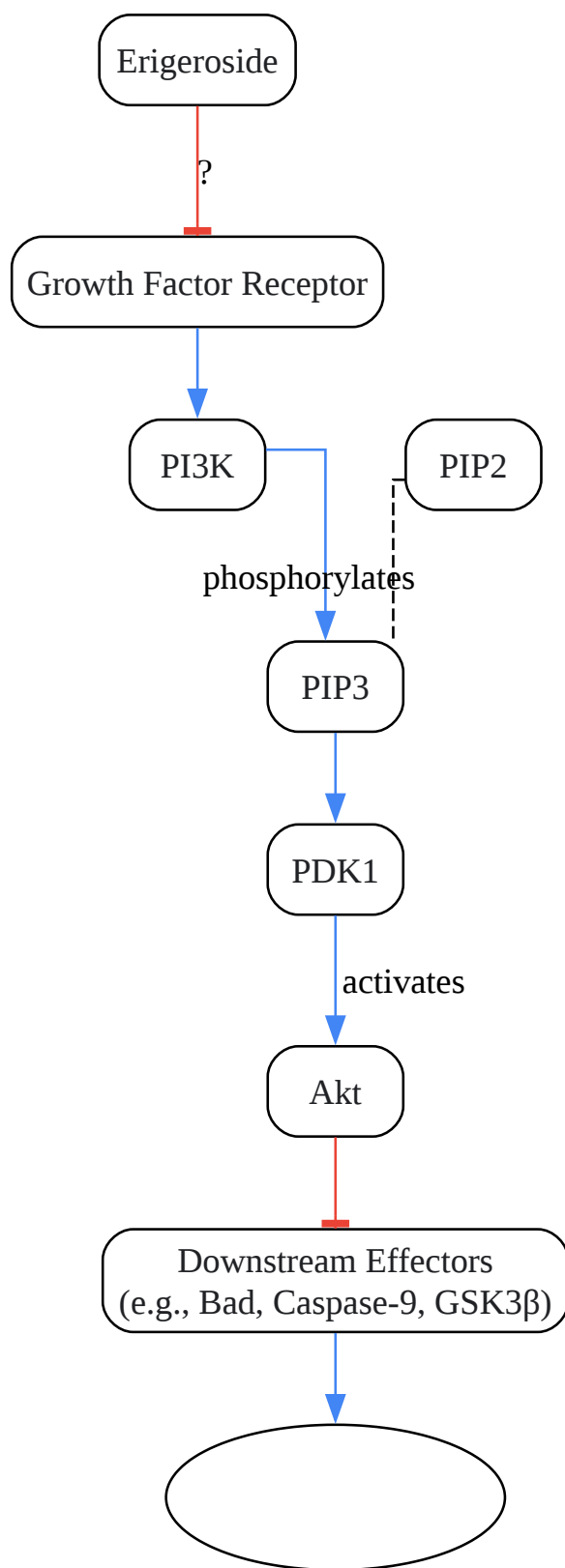
Workflow for MCAO Model and **Erigeroside** Treatment

Potential Signaling Pathways

The biological effects of natural compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the known activities of similar compounds and the pathophysiology of the conditions **Erigeroside** is being investigated for, the following pathways are of particular interest.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. Its activation is often associated with neuroprotection. It is plausible that **Erigeroside** may exert its protective effects by modulating this pathway.



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